4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
Description
4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a sulfonyl-linked 3-(trifluoromethyl)phenyl group at the 1-position. The trifluoromethyl (CF₃) group confers electron-withdrawing properties, while the sulfonyl moiety enhances metabolic stability and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
4-benzyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)17-7-4-8-18(14-17)26(24,25)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLFQKFMMOVHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under palladium catalysis . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the trifluoromethyl group may produce difluoromethyl derivatives.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives, including 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, in cancer treatment. These compounds are noted for their ability to induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models. For instance, a three-component 1,3-dipolar cycloaddition reaction involving piperidine derivatives showed improved cytotoxic effects compared to traditional chemotherapeutics like bleomycin . The structural modifications that enhance the interaction with protein binding sites are crucial for their efficacy.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxicity against FaDu hypopharyngeal tumor cells | |
| Bleomycin | Reference drug for comparison |
Alzheimer’s Disease Treatment
The incorporation of piperidine moieties into drug design has been shown to improve the pharmacokinetic profiles of compounds targeting Alzheimer's disease. For example, derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes have been developed, demonstrating significant activity against these targets. The addition of a trifluoromethyl group can enhance brain penetration and bioavailability, making such compounds promising candidates for treating neurodegenerative disorders .
| Compound | Target Enzyme | Effectiveness | Reference |
|---|---|---|---|
| Piperidine derivative with trifluoromethyl group | AChE and BuChE | Improved inhibition and brain exposure |
Antimicrobial Applications
Piperidine derivatives have also been explored as potential biocides. Their ability to inhibit chitin synthase makes them effective against fungal strains, including Candida albicans and Aspergillus fumigatus. The dual pharmacophore approach—combining piperidine with other active fragments—has shown promise in suppressing fungal growth .
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in optimizing the antimicrobial activity of piperidine derivatives. By systematically varying substituents on the piperidine ring and evaluating their effects on potency and selectivity, researchers have identified key structural features that enhance activity against specific pathogens.
| Compound | Target Fungi | Activity | Reference |
|---|---|---|---|
| Piperidine derivative with tartaric acid fragment | C. albicans, A. fumigatus | Inhibitory activity against multiple strains |
Synthesis and Chemical Properties
The synthesis of this compound typically involves reactions that introduce the trifluoromethyl group and the sulfonyl moiety onto the piperidine framework. Various synthetic routes have been developed to optimize yield and purity, including the use of palladium-catalyzed reactions and other coupling strategies .
Synthetic Pathways
The following table summarizes common synthetic pathways for creating this compound:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Aminopiperidine + 4-Chloro-3-nitropyridine | Triethylamine, DMF, reflux | Intermediate derivative |
| 2 | Intermediate + H2 (Pd/C catalyst) | Hydrogenation conditions | Piperidine derivative |
| 3 | Piperidine derivative + Acetic anhydride | Reaction with HCl | Final product |
Mechanism of Action
The mechanism of action of 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine (CAS: 787499-49-4), a structurally related compound documented in recent literature .
Structural and Functional Differences
| Parameter | 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine | 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine |
|---|---|---|
| Substituents on Piperidine | 4-Benzyl, 1-sulfonyl-3-CF₃-phenyl | 4-(2-Fluoro-phenyl), 4-(3-CF₃-benzylsulfanyl), 1-methyl |
| Functional Groups | Sulfonyl (SO₂) | Sulfanyl (S) and methyl |
| Molecular Formula | C₁₉H₂₀F₃NO₂S | C₂₀H₂₁F₄NS |
| Molecular Weight | ~407.44 g/mol | 383.45 g/mol |
| Key Modifications | Electron-withdrawing sulfonyl group | Thioether linkage (sulfanyl) and fluorine substitution |
Key Findings from Comparative Analysis
Electronic Effects: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in the analogous compound. This may improve binding to polar enzyme active sites but reduce membrane permeability .
Metabolic Stability :
- Sulfonyl derivatives generally exhibit higher metabolic stability than thioethers due to resistance to oxidative degradation, suggesting the target compound may have a longer half-life in vivo .
Synthetic Accessibility :
- The comparator’s synthesis involves thioether formation (e.g., nucleophilic substitution), while the target compound likely requires sulfonation or oxidation steps, increasing synthetic complexity .
Biological Activity :
- Fluorine in the comparator may enhance bioavailability via reduced CYP450 metabolism, whereas the benzyl group in the target could improve CNS penetration due to increased lipophilicity.
Biological Activity
4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy, neurodegenerative diseases, and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a sulfonyl moiety linked to a trifluoromethyl phenyl group. This unique structure is believed to contribute to its biological efficacy.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, exhibiting better cytotoxicity compared to traditional chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | A549 | 12 | Apoptosis induction |
2. Neuroprotective Effects
Piperidine derivatives have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, improving cognitive function.
Case Study:
A study involving a series of piperidine derivatives indicated that those with an N-benzyl moiety exhibited superior cholinesterase inhibition, suggesting that modifications in the piperidine structure can enhance neuroprotective effects .
3. Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been well-documented. Research has shown that compounds featuring similar structures can inhibit the growth of various bacteria and fungi. For example, derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens through mechanisms such as disrupting cell wall synthesis and inhibiting key metabolic pathways .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound C | E. coli | 16 | Cell wall disruption |
| Compound D | S. aureus | 8 | Protein synthesis inhibition |
| This compound | M. tuberculosis | 4 | Inhibition of mycolic acid synthesis |
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is heavily influenced by their structural components. SAR studies indicate that modifications such as the introduction of trifluoromethyl groups significantly enhance potency against specific targets . The presence of sulfonyl groups has also been associated with improved solubility and bioavailability.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
